molecular formula C11H19N3OS B5706204 2,2-dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide

2,2-dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B5706204
M. Wt: 241.36 g/mol
InChI Key: OGQGOMVJRMYTPZ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide is an organic compound with a complex structure that includes a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the reaction of 2,2-dimethylbutanoyl chloride with 5-(propan-2-yl)-1,3,4-thiadiazole-2-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects could be explored for treating various diseases.

    Industry: It might be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 2,2-dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide
  • 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)propanamide
  • 2-(2,5-dioxopyrrolidin-1-yl)butanamide

Uniqueness

2,2-Dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,2-dimethyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3OS/c1-6-11(4,5)9(15)12-10-14-13-8(16-10)7(2)3/h7H,6H2,1-5H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQGOMVJRMYTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)NC1=NN=C(S1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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